Tert-butyl 4-bromobenzylcarbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol. It is classified as a carbamate derivative, specifically an N-tert-butoxycarbonyl protected amine. The compound features a tert-butyl group attached to the nitrogen of the carbamate and a bromobenzyl moiety, which contributes to its unique properties and reactivity. Its systematic name is tert-butyl N-(4-bromobenzyl)carbamate, and it is recognized by several synonyms including 4-bromo-N-BOC-benzylamine and tert-butyl N-[(4-bromophenyl)methyl]carbamate .
The synthesis of tert-butyl 4-bromobenzylcarbamate typically involves a reaction between di-tert-butyl dicarbonate and 4-bromobenzylamine hydrochloride. The general procedure is as follows:
Several compounds share structural similarities with tert-butyl 4-bromobenzylcarbamate, including:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Tert-butyl 4-bromobenzylcarbamate | Contains bromine on benzene | Potentially higher reactivity |
Tert-butyl 4-(bromomethyl)benzylcarbamate | Bromomethyl group | Different reactivity profile |
N-Boc-4-hydroxyproline | Hydroxyl group | Biologically relevant amino acid |
Tert-butyl carbamate | Simpler structure | General precursor |
Tert-butyl 4-bromobenzylcarbamate stands out due to its unique combination of functional groups that may confer distinct chemical reactivity and potential biological activities compared to its analogs .